3-Chloroprop-1-en-1-ol;propanoic acid
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Overview
Description
3-Chloroprop-1-en-1-ol and propanoic acid are two distinct chemical compounds. 3-Chloroprop-1-en-1-ol is an organic compound with the molecular formula C3H5ClO, while propanoic acid, also known as propionic acid, has the molecular formula C3H6O2. These compounds are used in various chemical reactions and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloroprop-1-en-1-ol: This compound can be synthesized by reacting 3-chloroprop-1-ene with dilute aqueous sodium hydroxide.
Propanoic Acid: Propanoic acid can be prepared by the oxidation of propan-1-ol.
Industrial Production Methods
3-Chloroprop-1-en-1-ol: Industrial production methods include the oxychlorination of propylene, hydrogen chloride, and oxygen in the presence of a tellurium catalyst.
Propanoic Acid: Industrially, propanoic acid is produced by the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Propan-1-ol can be oxidized to form propanal and further oxidized to form propanoic acid.
Substitution: 3-Chloroprop-1-en-1-ol can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used for the oxidation of propan-1-ol.
Substitution: Aqueous sodium hydroxide is used for the substitution reactions involving 3-chloroprop-1-ene.
Major Products Formed
Oxidation of Propan-1-ol: Propanal and propanoic acid.
Substitution of 3-Chloroprop-1-en-1-ol: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Both compounds are used as intermediates in organic synthesis.
Biology: Propanoic acid is used in the study of metabolic pathways and as a preservative in biological samples.
Medicine: Propanoic acid derivatives are used in pharmaceuticals for their antimicrobial properties.
Industry: Propanoic acid is used as a preservative in food and feed industries.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3-Chloropropanoic Acid: Similar in structure to 3-chloroprop-1-en-1-ol but with a carboxylic acid group instead of a hydroxyl group.
Propan-1-ol: Similar to propanoic acid but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
3-Chloroprop-1-en-1-ol: Unique due to its ability to undergo nucleophilic substitution reactions.
Propanoic Acid: Unique due to its widespread use as a preservative and its role in metabolic pathways.
Properties
CAS No. |
91873-17-5 |
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Molecular Formula |
C6H11ClO3 |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
3-chloroprop-1-en-1-ol;propanoic acid |
InChI |
InChI=1S/C3H5ClO.C3H6O2/c4-2-1-3-5;1-2-3(4)5/h1,3,5H,2H2;2H2,1H3,(H,4,5) |
InChI Key |
NAUBIBWYMSOCKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C(C=CO)Cl |
Origin of Product |
United States |
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